3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as DFPB and has been studied for its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Drug Development
Research on related compounds, such as flumatinib, an antineoplastic tyrosine kinase inhibitor, has revealed insights into the metabolic pathways of such drugs in human subjects. Flumatinib's metabolism in chronic myelogenous leukemia patients shows that the parent drug is the main form recovered, undergoing processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, among others. This study underscores the importance of understanding the metabolic fate of benzamide derivatives for optimizing their pharmacokinetic profiles and therapeutic efficacy (Gong et al., 2010).
Material Science Applications
The synthesis and properties of hyperbranched aromatic polyamides, as explored by Yang, Jikei, and Kakimoto (1999), illustrate another dimension of application for benzamide derivatives. These polyamides, created from related chemical reactions, exhibit promising characteristics for material science, including solubility in various organic solvents and potential uses in high-performance plastics and fibers (Yang, Jikei, & Kakimoto, 1999).
Antibacterial Activity
Benzamides and their metal complexes have been synthesized and evaluated for their antibacterial activity, showing that copper complexes of certain benzamides exhibit superior activity against a range of bacterial strains. This research highlights the potential of benzamide derivatives in developing new antibacterial agents, offering a pathway to combat antibiotic-resistant bacteria (Khatiwora et al., 2013).
Neurological Applications
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity present an example of the therapeutic applications of benzamide derivatives in treating neurological disorders. Compounds with substitutions on the benzamide moiety showed significant potential as inhibitors, opening avenues for the development of treatments for conditions such as Alzheimer's disease (Sugimoto et al., 1990).
Oncology Research
The role of benzamide derivatives in oncology research is illustrated by the study of novel anaplastic lymphoma kinase inhibitors. These compounds, including various substituted benzamides, have shown promise in cancer treatment due to their selective inhibition of oncogenic targets. This research underscores the versatility of benzamide derivatives in developing targeted therapies for cancer (Teffera et al., 2013).
Propiedades
IUPAC Name |
3,4-difluoro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3/c22-18-7-6-16(12-19(18)23)21(27)24-13-15-8-10-25(11-9-15)20(26)14-28-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIXHDKFTAXPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.